molecular formula C18H14O4 B2732693 (Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate CAS No. 622358-12-7

(Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate

Cat. No.: B2732693
CAS No.: 622358-12-7
M. Wt: 294.306
InChI Key: BKGGTYFTTOMFAV-MFOYZWKCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate is a useful research compound. Its molecular formula is C18H14O4 and its molecular weight is 294.306. The purity is usually 95%.
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Scientific Research Applications

N-Heterocyclic Carbenes in Catalysis

  • Catalytic Applications : N-heterocyclic carbenes, a family that includes imidazol-2-ylidenes, have been identified as efficient catalysts in transesterification between esters and alcohols. These carbenes are capable of mediating acylation of alcohols with vinyl acetate at room temperature, demonstrating their utility in organic synthesis processes (Grasa, Kissling, & Nolan, 2002).

Metal Complex Synthesis and Analysis

  • Zinc(II) Complex Formation : Research has been conducted on the synthesis of mononuclear Zn(II) complexes, including those with Schiff base-type ligands. These complexes have been characterized using various spectroscopic methods, highlighting their potential applications in materials science and coordination chemistry (Chai et al., 2016).

Ruthenium(II) Complexes in Homogeneous Catalysis

  • Ruthenium(II)-Based Catalysts : Research on ruthenium(II) complexes with N-heterocyclic carbene ligands has shown these complexes to be highly efficient for C-N bond formation in primary amine and alcohol substrates. Such catalysts are valuable in organic synthesis, particularly in developing pharmaceuticals and agrochemicals (Donthireddy et al., 2020).

Antibacterial Activity of Zinc Complexes

  • Antibacterial Properties : Zinc complexes of benzothiazole-derived Schiff bases have been explored for their antibacterial properties against various pathogenic strains. Such research is crucial in the search for new antibacterial agents to combat drug-resistant bacteria (Chohan, Scozzafava, & Supuran, 2003).

Herbicidal Potential

  • Synthetic Herbicides : Research into 3-(methoxycarbonylmethylene)isobenzofuran-1-imines has revealed their potential as synthetic herbicides, with studies demonstrating strong phytotoxic effects on plant species like Arabidopsis thaliana (Araniti et al., 2014).

Cytotoxicity and Antibacterial Studies

  • N-Heterocyclic Carbene-Silver Complexes : Research involving p-methoxybenzyl-substituted and benzyl-substituted N-heterocyclic carbene-silver complexes has been conducted to evaluate their antibacterial activity and cytotoxicity. Such studies are significant in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents (Patil et al., 2010).

Properties

IUPAC Name

[(2Z)-2-[(3-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O4/c1-11-4-3-5-13(8-11)9-17-18(20)15-7-6-14(21-12(2)19)10-16(15)22-17/h3-10H,1-2H3/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGGTYFTTOMFAV-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.